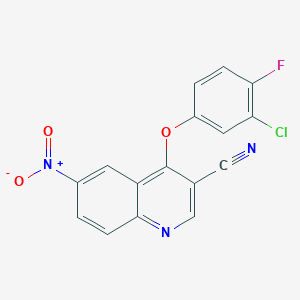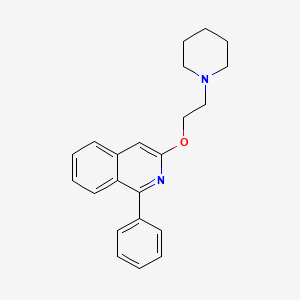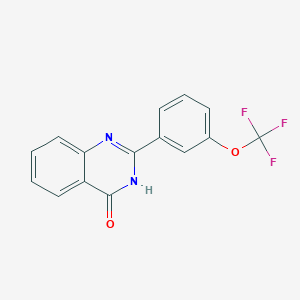
2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure substituted with a trifluoromethoxyphenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
The synthesis of 2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one typically involves a palladium-catalyzed three-component carbonylative reaction. This method uses trifluoroacetimidoyl chlorides and amines as starting materials, with a heterogeneous activated carbon fiber-supported palladium catalyst . The reaction conditions are optimized to achieve high efficiency and yield, with the catalyst being recyclable up to five times with minimal loss of activity .
化学反応の分析
2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different structural analogs.
Substitution: The trifluoromethoxyphenyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include palladium catalysts, trifluoroacetimidoyl chlorides, and various amines. The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups .
科学的研究の応用
2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of new materials with unique physical and chemical properties.
作用機序
The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
2-(Trifluoromethyl)quinazolin-4(3H)-one: Similar in structure but with different substituents, leading to varied biological activities.
4,6,7-Trisubstituted quinazoline derivatives: These compounds contain additional substituents that can enhance their antitumor activity.
The uniqueness of this compound lies in its trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties compared to other quinazolinone derivatives .
特性
CAS番号 |
83800-85-5 |
|---|---|
分子式 |
C15H9F3N2O2 |
分子量 |
306.24 g/mol |
IUPAC名 |
2-[3-(trifluoromethoxy)phenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)22-10-5-3-4-9(8-10)13-19-12-7-2-1-6-11(12)14(21)20-13/h1-8H,(H,19,20,21) |
InChIキー |
GSQAQIYAEZQJSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC(=CC=C3)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methoxyphenyl)-1-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12917721.png)
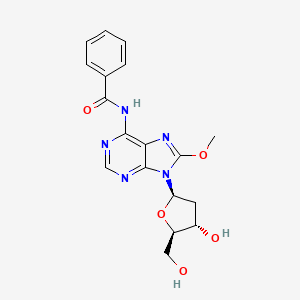

![3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917731.png)
![5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12917734.png)
![N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine](/img/structure/B12917735.png)
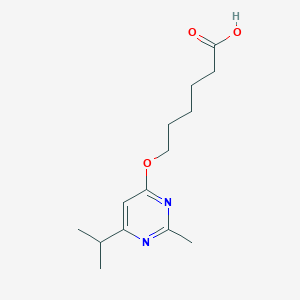
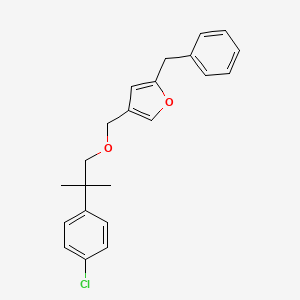
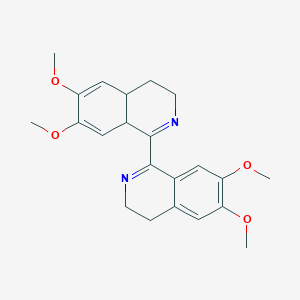
![N-[9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12917765.png)

